Avibactam, (+)-

Description

BenchChem offers high-quality Avibactam, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avibactam, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

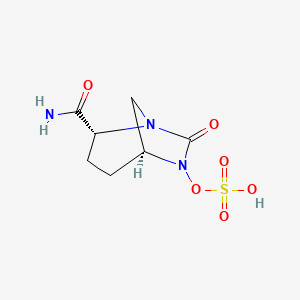

Structure

3D Structure

Properties

IUPAC Name |

[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383913-01-6 | |

| Record name | Avibactam, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVIBACTAM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of (+)-Avibactam: A Technical Guide

Introduction

(+)-Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor that has become a critical tool in the fight against multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) core structure and mechanism of action, which involves reversible covalent inhibition of a wide range of serine β-lactamases (Classes A, C, and some D), have revitalized the efficacy of established β-lactam antibiotics.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and the intricate synthetic processes developed for (+)-avibactam, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development: A Timeline

The journey of avibactam from a conceptual framework to a clinical reality involved several key organizations. The initial concept for the diazabicyclo[3.2.1]octane (DBO) scaffold as a potential acylating agent of nucleophilic enzymes, analogous to β-lactams, originated from research at Hoechst Marion Roussel.[5][6] This foundational idea was later advanced through the developmental pipelines of several pharmaceutical companies.

The infection division of Aventis in Romainville, France, was responsible for disclosing the initial synthetic route during the early stages of drug discovery.[5] Subsequently, AstraZeneca and Forest Laboratories (now part of AbbVie) played a pivotal role in optimizing the synthesis, leading to a more efficient and scalable manufacturing process.[5][7] Actavis (now Teva) in collaboration with AstraZeneca, further developed avibactam, leading to its eventual FDA approval in 2015 in combination with ceftazidime.[4]

Mechanism of Action: Restoring Antibiotic Efficacy

Avibactam's primary role is to inhibit β-lactamase enzymes, which are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics.[8] Unlike traditional β-lactam-based inhibitors, avibactam is a non-β-lactam molecule.[1] It functions as a covalent but reversible inhibitor of serine β-lactamases.[1][2] The process involves the formation of a stable, temporary covalent bond between avibactam and the active site serine residue of the β-lactamase enzyme.[1] This acylation step effectively inactivates the enzyme, preventing it from hydrolyzing and deactivating the partner β-lactam antibiotic.[1][9] The reversibility of this binding is a unique feature among β-lactamase inhibitors.[2][3]

Mechanism of avibactam action against β-lactamase.

Synthetic Pathways to (+)-Avibactam

The synthesis of (+)-avibactam has evolved significantly from its initial discovery, with a focus on improving yield, reducing step count, and enhancing scalability. Several distinct synthetic routes have been reported, each with its own set of advantages and challenges.

Early Synthetic Routes

1. Aventis Route:

The initial synthesis disclosed by Aventis utilized double-chiral piperidine derivatives as the starting material. This route was characterized by a lengthy procedure involving inversion of configuration, deprotection, urea-cyclization, and sulfonation, resulting in a low overall yield of approximately 9.0%.[5]

2. Wockhardt Route:

An alternative approach developed by Wockhardt started from L-glutamic acid or L-pyroglutamic acid. The core diazabicyclo[3.2.1]octane (DBO) structure was constructed through a series of steps including ring-opening, ring-closing, and deoxygenization. Subsequent deprotection and sulfonation furnished avibactam with a total yield of about 11.0%.[5] This method, however, was still hampered by a long synthetic procedure and complex purification processes, making it less suitable for large-scale production.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Avibactam - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Key discoveries offer significant hope of reversing antibiotic resistance | EurekAlert! [eurekalert.org]

- 9. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (+)-Avibactam for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Avibactam is a novel, non-β-lactam β-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria.[1] It is a member of the diazabicyclooctane (DBO) class and is used in combination with β-lactam antibiotics, such as ceftazidime, to protect them from degradation by a wide range of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes.[1][2] This document provides an in-depth overview of the core physicochemical properties of (+)-Avibactam, offering crucial data and methodologies for researchers and professionals involved in drug development and related scientific fields.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and predicting its behavior in biological systems.

Chemical Structure and Identity

-

IUPAC Name: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[1]

-

Synonyms: NXL104, AVE1330A[3]

-

CAS Number: 1192500-31-4 (for free acid)[3]

-

Chemical Formula: C₇H₁₁N₃O₆S[1]

-

Molecular Weight: 265.25 g/mol [2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of (+)-Avibactam and its sodium salt.

| Property | Value | Notes |

| Molecular Weight | 265.25 g/mol (Avibactam)[2] | 287.23 g/mol (Avibactam Sodium) |

| Melting Point | Not available for free acid. | Avibactam sodium has a decomposition temperature reported as >208°C and 259.1–262.4°C in different sources.[4] |

| pKa (Acid Dissociation Constant) | Experimental value not publicly available. | The molecule contains a sulfonic acid group, which is a strong acid, and an amide group. The pKa of the sulfonic acid is expected to be low. |

| Solubility | - Water: Freely soluble (as sodium salt)[5] - PBS (pH 7.2): ~10 mg/mL (as sodium salt) - DMSO: ~5 mg/mL (as sodium salt) - Dimethylformamide: ~5 mg/mL (as sodium salt) - Methanol: Relatively soluble (as sodium salt)[5] - Ethanol: Insoluble (as sodium salt)[5] | Solubility can be influenced by the salt form and the pH of the medium. |

| LogP (Octanol-Water Partition Coefficient) | -1.8 (Computed)[2] | The negative value indicates high hydrophilicity. |

| Protein Binding | 5.7% - 8.2%[2] | Low plasma protein binding. |

Stability Profile

The stability of Avibactam has been assessed through forced degradation studies, which provide insight into its degradation pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Summary of Forced Degradation Studies

| Stress Condition | Observations |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Avibactam shows some degradation under acidic conditions. |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation is observed under basic conditions. |

| Oxidative Stress (e.g., 3% H₂O₂) | Avibactam is susceptible to degradation under oxidative conditions. |

| Thermal Stress (e.g., 50°C) | Degradation is observed at elevated temperatures. |

| Photostability | Specific photostability data is not detailed in the provided results, but this is a standard component of stress testing. |

These findings underscore the importance of controlling pH and avoiding exposure to strong oxidizing agents and high temperatures during storage and formulation.

Mechanism of Action

Avibactam inhibits β-lactamase enzymes through a unique, covalent, and reversible mechanism.[6] Unlike traditional β-lactamase inhibitors, Avibactam does not contain a β-lactam ring.[6] The inhibition process involves the formation of a covalent acyl-enzyme intermediate, which is stable to hydrolysis.[7] This effectively inactivates the β-lactamase, preventing it from destroying the partner β-lactam antibiotic. The reversibility of this inhibition is a key feature of Avibactam's mechanism.

References

- 1. Avibactam - Wikipedia [en.wikipedia.org]

- 2. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Avibactam sodium | 1192491-61-4 [chemicalbook.com]

- 5. tga.gov.au [tga.gov.au]

- 6. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of (+)-Avibactam as a β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that utilizes a novel covalent, reversible mechanism to neutralize a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2] This unique mode of action distinguishes it from traditional β-lactam-based inhibitors and restores the efficacy of partner β-lactam antibiotics against many clinically significant resistant Gram-negative bacteria.[3][4] This guide provides a detailed technical overview of avibactam's mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional β-lactamase inhibitors which act as suicide inhibitors, avibactam's inhibitory process is characterized by a reversible covalent modification of the active site serine residue of the β-lactamase.[3][5] The key steps in this process are:

-

Acylation: The catalytic serine in the β-lactamase active site performs a nucleophilic attack on the carbonyl group of avibactam's five-membered ring.[4] This leads to the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3]

-

Deacylation and Recyclization: The carbamoyl-enzyme complex is remarkably stable against hydrolysis.[3] Instead of being degraded, the complex can undergo a deacylation process where the five-membered ring reforms, releasing the intact, active avibactam molecule.[3][5] This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.[3]

This reversible nature of inhibition, coupled with a slow off-rate for deacylation, contributes to the sustained inactivation of β-lactamases.[3]

Signaling Pathway of Avibactam Inhibition

Caption: Covalent, reversible inhibition of β-lactamase by avibactam.

Quantitative Analysis of Avibactam's Inhibitory Potency

The efficacy of avibactam varies across different classes and specific types of β-lactamases. The following tables summarize key kinetic parameters that quantify this inhibitory activity.

Table 1: Kinetic Parameters of Avibactam Inhibition Against Class A β-Lactamases

| Enzyme | k2/Ki (M-1s-1) | koff (s-1) | Half-life (t1/2) (min) |

| TEM-1 | >4.0 x 105 | 7.5 x 10-4 | 16 |

| CTX-M-15 | 1.0 x 105 | 2.9 x 10-4 | 40 |

| KPC-2 | 1.3 x 104 | 1.4 x 10-4 | 82 |

| Data sourced from Ehmann et al., 2012 and 2013.[1][3] |

Table 2: Kinetic Parameters of Avibactam Inhibition Against Class C β-Lactamases

| Enzyme | k2/Ki (M-1s-1) | koff (s-1) | Half-life (t1/2) (min) |

| E. cloacae P99 AmpC | 2.9 x 103 | 3.8 x 10-5 | 300 |

| P. aeruginosa PAO1 AmpC | 1.1 x 103 | 1.9 x 10-3 | 6 |

| Data sourced from Ehmann et al., 2013.[1] |

Table 3: Kinetic Parameters of Avibactam Inhibition Against Class D β-Lactamases

| Enzyme | k2/Ki (M-1s-1) | koff (s-1) | Half-life (t1/2) (min) |

| OXA-10 | 1.1 x 101 | 1.4 x 10-6 | >7200 (>5 days) |

| OXA-48 | 2.8 x 103 | 1.1 x 10-4 | 105 |

| Data sourced from Ehmann et al., 2013.[1] |

Key Experimental Protocols for Characterizing Avibactam's Mechanism

The elucidation of avibactam's mechanism of action has been dependent on a suite of biochemical and biophysical techniques. Detailed methodologies for the key experiments are outlined below.

Determination of Acylation and Deacylation Kinetics

A continuous spectrophotometric assay is employed to measure the rates of acylation (kon) and deacylation (koff).

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of avibactam inhibition.

Materials:

-

Purified β-lactamase enzyme

-

Avibactam

-

Nitrocefin (or other suitable chromogenic β-lactam substrate)

-

100 mM Sodium Phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL BSA

-

UV-Vis Spectrophotometer

Protocol for Acylation Rate (kon):

-

Prepare a reaction mixture in a cuvette containing the β-lactamase and nitrocefin in the phosphate buffer.

-

Initiate the reaction by adding varying concentrations of avibactam.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482 nm over time.

-

The observed pseudo-first-order rate constants (kobs) are determined by fitting the progress curves to a first-order equation.

-

Plot kobs against the concentration of avibactam. The slope of the resulting linear fit represents the second-order rate constant for acylation (k2/Ki).

Protocol for Deacylation Rate (koff) using Jump Dilution:

-

Incubate the β-lactamase with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.

-

Rapidly dilute the mixture (e.g., 1:1000) into a solution containing a high concentration of nitrocefin.

-

Continuously monitor the return of enzymatic activity by measuring nitrocefin hydrolysis.

-

Fit the data of activity regain over time to a first-order equation to determine the deacylation rate constant (koff).

Mass Spectrometry for Acyl-Enzyme Complex Analysis

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the covalent nature of the avibactam-enzyme complex and to study its stability.

Experimental Workflow for Mass Spectrometry Analysis

Caption: General workflow for the mass spectrometric analysis of the avibactam-enzyme complex.

Materials:

-

Purified β-lactamase enzyme

-

Avibactam

-

Ultrafiltration devices

-

Electrospray Ionization Mass Spectrometer

Protocol:

-

Incubate the β-lactamase with a 5-fold molar excess of avibactam for a defined period (e.g., 5 minutes to 24 hours).

-

Remove the excess, unbound avibactam using an ultrafiltration device.

-

The resulting protein solution is then analyzed by ESI-MS.

-

The mass of the protein is determined, and an increase in mass corresponding to the molecular weight of avibactam confirms the formation of a covalent acyl-enzyme complex.

-

To assess stability, the complex can be incubated for longer durations before MS analysis to monitor for any changes in mass that would indicate hydrolysis or fragmentation.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how avibactam binds to the active site of β-lactamases.

Materials:

-

Highly purified and concentrated β-lactamase

-

Avibactam

-

Crystallization screens and reagents

-

X-ray diffraction equipment

Protocol:

-

The purified β-lactamase is co-crystallized with avibactam, or pre-formed crystals of the apo-enzyme are soaked in a solution containing avibactam.

-

Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.

-

Crystals are cryo-protected and exposed to a high-intensity X-ray beam.

-

The resulting diffraction pattern is collected and processed to determine the electron density map.

-

A model of the protein-inhibitor complex is built into the electron density map and refined to yield a high-resolution 3D structure.

Conclusion

(+)-Avibactam represents a significant advancement in the fight against β-lactamase-mediated antibiotic resistance. Its unique mechanism of reversible, covalent inhibition allows for potent and sustained inactivation of a broad range of clinically important β-lactamases. The experimental approaches detailed in this guide have been instrumental in defining this novel mechanism and provide a framework for the continued evaluation of avibactam and the development of next-generation β-lactamase inhibitors. The quantitative data presented herein underscore the variable, yet potent, activity of avibactam across different β-lactamase classes, providing a valuable resource for researchers in the field.

References

- 1. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Avibactam: A Technical Guide to Reversible Covalent Inhibition

For Immediate Release

An In-depth Analysis of Avibactam's Unique Interaction with β-Lactamases

Avibactam, a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance, particularly in Gram-negative bacteria.[1] Its novel mechanism of action, characterized by reversible covalent inhibition, distinguishes it from traditional β-lactam-based inhibitors and imparts a broad spectrum of activity against class A, class C, and some class D serine β-lactamases.[2][3] This technical guide provides a detailed examination of the molecular interactions, kinetic properties, and experimental methodologies that define avibactam's efficacy.

The Two-Step Reversible Covalent Inhibition Mechanism

The inhibitory action of avibactam on serine β-lactamases is a two-step process involving an initial non-covalent binding followed by a reversible covalent acylation of the active site serine.[1]

-

Acylation: The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's five-membered urea ring. This results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[4][5] This acylation step effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.[2]

-

Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors which undergo hydrolysis and degradation, the avibactam-enzyme complex is remarkably stable to hydrolysis.[1] Instead, deacylation primarily occurs through an intramolecular ring-closure (recyclization) reaction that regenerates the intact, active avibactam molecule and the free enzyme.[1][6] This process is slow, contributing to a prolonged duration of enzyme inhibition.[1]

A minor, slow hydrolytic pathway has been observed for the KPC-2 enzyme, which involves fragmentation of the acyl-avibactam complex.[7] However, for most clinically relevant β-lactamases, the dominant pathway is reversible recyclization.[1]

Kinetic Profile of Avibactam Inhibition

The efficacy of avibactam is quantified by its kinetic parameters, which vary across different classes of β-lactamases. The efficiency of acylation is represented by the second-order rate constant (k₂/Kᵢ), while the stability of the covalent complex is indicated by the deacylation rate constant (k_off) or the half-life (t½) of the complex.

| Enzyme | Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) | Half-life (t½) (min) |

| Class A | ||||

| TEM-1 | A | 1.6 x 10⁵ | 7.5 x 10⁻⁴ | 16[5] |

| CTX-M-15 | A | 1.0 x 10⁵[7] | 2.9 x 10⁻⁴ | 40[7] |

| KPC-2 | A | 1.1 x 10⁴[7] | 1.4 x 10⁻⁴ | 82[7] |

| Class C | ||||

| E. cloacae P99 AmpC | C | >10³[7] | 3.9 x 10⁻⁵ | 300[7] |

| P. aeruginosa PAO1 AmpC | C | >10³[7] | 1.9 x 10⁻³ | 6[7] |

| CMY-2 | C | (4.9 ± 0.5) x 10⁴ | (3.7 ± 0.4) x 10⁻⁴ | ~31 |

| Class D | ||||

| OXA-10 | D | 1.1 x 10¹[7] | <2.3 x 10⁻⁶ | >5 days[7] |

| OXA-48 | D | 1.4 x 10³[7] | 1.3 x 10⁻⁵ | ~890 |

| OXA-23 | D | 3.0 x 10² | - | - |

| OXA-24 | D | 5.1 x 10¹ | - | - |

| OXA-163 | D | 1.7 x 10³ | 3.2 x 10⁻⁶ | ~3600 |

| OXA-427 | D | 8.0 x 10² | <1.5 x 10⁻⁴ | >77 |

Note: Data compiled from multiple sources.[5][6][7][8] Some values were converted for consistency. Half-life is calculated as ln(2)/k_off.

Experimental Protocols

The characterization of avibactam's inhibitory mechanism relies on several key experimental techniques.

This assay measures the rate of enzyme inactivation by avibactam.

-

Objective: To determine the second-order rate constant for enzyme acylation (k₂/Kᵢ).

-

Methodology:

-

Reagents and Equipment: Purified β-lactamase, avibactam solution of varying concentrations, a chromogenic substrate (e.g., nitrocefin), assay buffer (e.g., phosphate buffer, with NaHCO₃ for Class D enzymes), and a spectrophotometer.[7]

-

Procedure: The enzyme is pre-incubated with different concentrations of avibactam for a set period. The reaction is initiated by adding the nitrocefin substrate.

-

Data Acquisition: The hydrolysis of nitrocefin results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 482-490 nm) over time.[7][9]

-

Analysis: The observed pseudo-first-order rate constant (k_obs) for enzyme inactivation is determined for each avibactam concentration by fitting the progress curves to an appropriate equation. The second-order rate constant (k₂/Kᵢ) is then calculated from the slope of a linear plot of k_obs versus avibactam concentration, after adjusting for the substrate concentration.[7]

-

This method is used to measure the rate of enzyme reactivation as avibactam dissociates.

-

Objective: To determine the first-order off-rate constant (k_off) for the dissociation of the covalent enzyme-inhibitor complex.

-

Methodology:

-

Reagents and Equipment: Purified β-lactamase, a saturating concentration of avibactam, assay buffer, chromogenic substrate (nitrocefin), and a spectrophotometer.

-

Procedure: The enzyme is incubated with a high concentration of avibactam to ensure complete formation of the covalent acyl-enzyme complex. This complex is then rapidly diluted (e.g., 100-fold or more) into a solution containing the nitrocefin substrate.[5][10][11] This dilution reduces the concentration of free avibactam to negligible levels, minimizing rebinding.

-

Data Acquisition: The return of enzyme activity is monitored over time by measuring the rate of nitrocefin hydrolysis.[5]

-

Analysis: The rate of recovery of enzyme activity is fitted to a first-order exponential equation to determine the deacylation rate constant (k_off). The half-life of the enzyme-inhibitor complex is calculated as ln(2)/k_off.[5][10]

-

ESI-MS is employed to confirm the formation of the covalent complex and assess its stability.

-

Objective: To verify the covalent binding of avibactam to the β-lactamase and to analyze the stability and potential degradation of the acyl-enzyme intermediate.

-

Methodology:

-

Reagents and Equipment: Purified β-lactamase, avibactam, quenching solution (e.g., formic acid), and an ESI mass spectrometer coupled with liquid chromatography (LC-MS).[2]

-

Procedure: The enzyme is incubated with a molar excess of avibactam for a specific duration (e.g., 5 minutes to 24 hours). Excess, unbound avibactam is removed, often by ultrafiltration.[7] The reaction can be quenched at various time points.

-

Data Acquisition: The protein-inhibitor complex is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact protein and the protein-avibactam adduct.

-

Analysis: A mass increase corresponding to the molecular weight of avibactam (or a fragment thereof) confirms the formation of a covalent adduct. By analyzing samples at different time points, the stability of this complex and the appearance of any breakdown products can be monitored.[1][7]

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the core processes of avibactam's mechanism and a typical experimental workflow.

Conclusion

Avibactam's unique reversible covalent inhibition mechanism provides a durable and potent means of neutralizing a wide array of serine β-lactamases. Its ability to regenerate intact upon dissociation from the enzyme active site is a key differentiator from earlier-generation inhibitors. The kinetic and structural understanding of this mechanism, elucidated through the experimental protocols described herein, is crucial for the strategic deployment of avibactam in clinical settings and for guiding the development of next-generation β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions between Avibactam and Ceftazidime-Hydrolyzing Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. toku-e.com [toku-e.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

Early In Vitro Studies and Antibacterial Spectrum of (+)-Avibactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has become a critical component in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, a reversible covalent inhibition, sets it apart from traditional β-lactamase inhibitors and confers a broader spectrum of activity. This technical guide provides an in-depth overview of the early in vitro studies that characterized the antibacterial spectrum and mechanism of action of avibactam, with a focus on its combination with ceftazidime.

Mechanism of Action: Reversible Covalent Inhibition

Avibactam's inhibitory activity stems from its ability to form a covalent bond with the active site serine of a wide range of β-lactamase enzymes. Unlike "suicide inhibitors" such as clavulanic acid, which are hydrolyzed and permanently inactivate the enzyme, avibactam's reaction is reversible.[1][2] This novel mechanism involves two key steps: acylation and deacylation (recyclization).

-

Acylation: The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's cyclic urea core. This results in the opening of the avibactam ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3] This acylation step effectively inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.

-

Deacylation (Recyclization): Over time, the covalent bond between avibactam and the enzyme is cleaved, and the avibactam ring reforms, releasing the intact, active inhibitor.[1][3] This process of recyclization allows a single avibactam molecule to inhibit multiple β-lactamase enzymes. The rate of deacylation is slow, ensuring a sustained period of β-lactamase inhibition.[3]

Antibacterial Spectrum of Avibactam Combinations

Avibactam itself possesses minimal intrinsic antibacterial activity. Its clinical utility lies in its ability to restore the efficacy of β-lactam antibiotics against resistant bacteria. The most extensively studied combination is ceftazidime-avibactam.

In Vitro Activity against Enterobacteriaceae

Ceftazidime-avibactam has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae, including strains producing various β-lactamases. This includes extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[4]

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae Isolates

| Organism/Enzyme Type | Number of Isolates | Ceftazidime-Avibactam MIC50 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) | % Susceptible |

| All Enterobacteriaceae | 34,062 | - | - | 99.5% |

| ESBL-producing | 5,354 | - | 0.5 | 99.9% |

| Plasmid-mediated AmpC-producing | 246 | - | 0.5 | 100% |

| ESBL- and AmpC-producing | 152 | - | 1 | 100% |

| KPC-producing K. pneumoniae | 24 | - | - | 37% resistant |

Note: Susceptibility breakpoint for Enterobacteriaceae is ≤8 µg/mL. Data compiled from multiple studies.[4][5]

In Vitro Activity against Pseudomonas aeruginosa

Ceftazidime-avibactam also exhibits significant in vitro activity against Pseudomonas aeruginosa, a challenging nosocomial pathogen. Avibactam effectively inhibits the chromosomally encoded AmpC β-lactamases often overexpressed in ceftazidime-resistant P. aeruginosa.[6]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa Isolates

| Isolate Phenotype | Number of Isolates | Ceftazidime-Avibactam MIC50 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) | % Susceptible |

| All Isolates | 3,902 | 2 | 4 | 96.9% |

| Multidrug-Resistant (MDR) | 581 | 4 | 16 | 81.0% |

| Extensively Drug-Resistant (XDR) | 340 | 8 | 32 | 73.7% |

Note: Susceptibility breakpoint for P. aeruginosa is ≤8 µg/mL. Data compiled from a U.S. medical center surveillance study.[6]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antibacterial spectrum and activity of avibactam.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. Perform two-fold serial dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Add a fixed concentration of avibactam (typically 4 µg/mL) to each well containing the ceftazidime dilutions.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of ceftazidime (in the presence of a fixed concentration of avibactam) that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This protocol is based on the principles outlined in CLSI document M26-A.

-

Preparation: Prepare tubes of CAMHB with the desired concentrations of ceftazidime-avibactam (often at multiples of the MIC). Prepare a bacterial inoculum as described for the broth microdilution assay, adjusted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Assay Procedure: At time zero, add the standardized inoculum to each antimicrobial-containing tube and a growth control tube. Incubate all tubes at 35°C with agitation.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube. Perform serial dilutions of the aliquots in a suitable diluent (e.g., saline or buffered peptone water). Plate the dilutions onto appropriate agar plates.

-

Colony Counting and Data Analysis: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration. Plot the log10 CFU/mL versus time for each antimicrobial concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

β-Lactamase Inhibition Assay (Nitrocefin-Based)

This colorimetric assay provides a rapid method for assessing β-lactamase activity and its inhibition.

-

Reagent Preparation:

-

Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to a stock concentration (e.g., 10 mg/mL).

-

Nitrocefin Working Solution: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) to a final working concentration (e.g., 0.5 mM).

-

β-Lactamase Solution: Prepare a solution of the target β-lactamase enzyme in buffer.

-

Inhibitor Solution: Prepare a solution of avibactam at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the β-lactamase solution and the avibactam solution (or buffer for control). Allow for a pre-incubation period for the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the nitrocefin working solution to each well.

-

Monitor the change in absorbance at approximately 486 nm over time using a microplate reader. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.

-

-

Data Analysis: The rate of the reaction is proportional to the β-lactamase activity. The inhibitory effect of avibactam is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

The early in vitro studies of (+)-avibactam have been instrumental in establishing its unique mechanism of action and its broad spectrum of activity against key Gram-negative pathogens harboring various β-lactamases. The reversible covalent inhibition of β-lactamases by avibactam, particularly when combined with ceftazidime, has provided a much-needed therapeutic option for infections caused by multidrug-resistant bacteria. The experimental protocols detailed in this guide provide a framework for the continued evaluation of avibactam and other novel β-lactamase inhibitors in the ongoing effort to combat antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Diazabicyclooctane Core of Avibactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) core is central to its mechanism of action, enabling the inhibition of a broad spectrum of β-lactamases, including class A, class C, and some class D enzymes. This technical guide provides a detailed structural analysis of the diazabicyclooctane core of Avibactam, encompassing its synthesis, conformational characteristics, and the experimental protocols used for its elucidation.

Structural Features of the Diazabicyclooctane Core

The core of Avibactam is a [3.2.1] diazabicyclooctane ring system. This rigid, bicyclic structure is crucial for positioning the key functional groups—the sulfate ester and the carboxamide—for interaction with the active site of β-lactamase enzymes.

X-ray Crystallography Analysis

A patent application (CN113105455A) describes a crystalline form of Avibactam sodium (Form B) and provides its X-ray powder diffraction (XRPD) pattern, which is useful for identifying this specific solid form.

Table 1: Characteristic XRPD Peaks for Avibactam Sodium Crystal Form B

| 2θ Angle (°) |

| 8.5 ± 0.2 |

| 10.3 ± 0.2 |

| 12.8 ± 0.2 |

| 14.2 ± 0.2 |

| 15.0 ± 0.2 |

| 17.0 ± 0.2 |

| 18.8 ± 0.2 |

| 19.4 ± 0.2 |

| 20.6 ± 0.2 |

| 21.5 ± 0.2 |

| 23.0 ± 0.2 |

| 24.2 ± 0.2 |

| 25.5 ± 0.2 |

| 26.8 ± 0.2 |

| 28.1 ± 0.2 |

| 29.5 ± 0.2 |

| 31.2 ± 0.2 |

| 34.5 ± 0.2 |

Note: This table provides powder diffraction data, not single-crystal bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides insight into the structure and dynamics of molecules in solution. The complete assignment of ¹H and ¹³C NMR signals for the diazabicyclooctane core is essential for confirming its structure and understanding its conformation in a physiological environment. While a definitive publication with a complete assignment for Avibactam was not identified in the search, the supplementary information of a synthetic chemistry paper provides spectra for key intermediates, which are foundational for the final structure.

Table 2: Representative (Hypothetical) ¹H and ¹³C NMR Chemical Shift Assignments for the Diazabicyclooctane Core of Avibactam

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | [Data not available] | [Data not available] |

| C3 | [Data not available] | [Data not available] |

| C4 | [Data not available] | [Data not available] |

| C5 | [Data not available] | [Data not available] |

| C8 | [Data not available] | [Data not available] |

Note: This table is a template. Specific, experimentally verified data for Avibactam's DBO core were not found in the provided search results.

Mechanism of Action: Reversible Covalent Inhibition

Avibactam employs a novel mechanism of reversible covalent inhibition. Unlike traditional β-lactamase inhibitors that are often hydrolyzed after ring-opening, Avibactam can deacylate from the enzyme's active site, regenerating the intact inhibitor.

The Role of (+)-Avibactam in Overcoming Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. (+)-Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating this resistance. When combined with β-lactam antibiotics such as ceftazidime and aztreonam, avibactam restores their efficacy against a broad spectrum of resistant pathogens. This technical guide provides an in-depth overview of avibactam's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Avibactam is a diazabicyclooctane that covalently binds to the active site serine of a wide range of β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2][3] Unlike traditional β-lactamase inhibitors, the covalent adduct formed with avibactam is a stable carbamoyl-enzyme complex that is resistant to hydrolysis.[4] A key feature of avibactam's mechanism is the reversibility of this covalent binding, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[1][2][3] However, the off-rate is slow, providing a sustained period of inhibition that allows the partner β-lactam antibiotic to exert its bactericidal activity.[5]

Quantitative Data on Avibactam's Efficacy

The inhibitory potency of avibactam has been quantified against a wide array of β-lactamases, and its ability to restore the activity of partner antibiotics has been demonstrated through extensive microbiological testing.

Table 1: Kinetic Parameters of Avibactam against Key β-Lactamases

| β-Lactamase | Ambler Class | k2/Ki (M-1s-1) | koff (s-1) | IC50 (nM) |

| TEM-1 | A | - | 4.5 x 10-4 | 8 |

| SHV-1 | A | - | - | - |

| CTX-M-15 | A | 1.0 x 105 | 2.9 x 10-4 | 3.4 |

| KPC-2 | A | 1.4 x 104 | 1.4 x 10-4 | 29 |

| AmpC (P. aeruginosa) | C | 5.1 x 103 | 1.9 x 10-3 | 170 |

| P99 (E. cloacae) | C | - | - | 110 |

| OXA-10 | D | 11 | <1.6 x 10-6 | - |

| OXA-48 | D | 1.4 x 103 | - | - |

Data compiled from multiple sources. Note that experimental conditions can affect these values.

Table 2: Ceftazidime-Avibactam (CZA) MIC Values for Resistant Enterobacteriaceae

| Organism | β-Lactamase Profile | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL) |

| E. coli | ESBL (CTX-M-15) | >128 | 0.25 |

| K. pneumoniae | KPC-2 | 64 | 1 |

| K. pneumoniae | KPC-3 | 128 | 2 |

| E. cloacae | AmpC (derepressed) | >128 | 0.5 |

| K. pneumoniae | OXA-48 | 32 | 1 |

Representative data from various studies.

Table 3: Ceftazidime-Avibactam (CZA) MIC Values for Pseudomonas aeruginosa

| Resistance Mechanism | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL) |

| AmpC (derepressed) | 64 | 4 |

| Efflux pump overexpression | 32 | 8 |

| Multiple mechanisms | >128 | 16 |

Representative data from various studies.

Experimental Protocols

Protocol 1: Determination of IC50 for Avibactam against a Purified β-Lactamase

This protocol describes a spectrophotometric assay using the chromogenic substrate nitrocefin to determine the half-maximal inhibitory concentration (IC50) of avibactam.

Materials:

-

Purified β-lactamase enzyme

-

Avibactam

-

Nitrocefin

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of avibactam in DMSO.

-

Prepare a working solution of the purified β-lactamase in assay buffer. The concentration will depend on the specific activity of the enzyme.

-

Prepare a stock solution of nitrocefin in DMSO and dilute it to a working concentration (e.g., 100 µM) in assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.

-

Add varying concentrations of avibactam to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

-

Immediately monitor the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Broth Microdilution Susceptibility Testing for Ceftazidime-Avibactam

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of avibactam.

Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ceftazidime powder

-

Avibactam powder

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of ceftazidime.

-

Prepare a stock solution of avibactam.

-

Prepare a working solution of avibactam to achieve a final concentration of 4 µg/mL in each well of the microtiter plate.

-

-

Plate Preparation:

-

Add the avibactam working solution to each well of the microtiter plate (except for growth control wells).

-

Perform serial two-fold dilutions of ceftazidime across the wells of the plate in CAMHB containing avibactam.

-

The final volume in each well should be 50 µL before adding the inoculum.

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. nitrocefin.com [nitrocefin.com]

- 3. researchgate.net [researchgate.net]

- 4. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Avibactam's Efficacy Against Class A and Class C β-Lactamases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[3][4] This structure allows it to inhibit a broad spectrum of serine β-lactamases, including clinically significant Ambler Class A and Class C enzymes, which are often responsible for resistance to cornerstone β-lactam antibiotics.[1][2][3][5] Avibactam is currently in clinical use in combination with antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam, effectively restoring their activity against many multidrug-resistant pathogens.[1][2]

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory mechanism of avibactam is distinct from that of "suicide inhibitors" like clavulanic acid. Avibactam acts as a covalent, but reversible, inhibitor.[1][6][7] The process involves two key steps:

-

Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of avibactam's five-membered cyclic urea ring. This leads to the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][6]

-

Deacylation (Recyclization): Unlike other inhibitors where the covalent complex undergoes hydrolysis or fragmentation, the reaction with avibactam is reversible.[6] The avibactam molecule can recyclize, leading to the release of the intact, active inhibitor from the enzyme.[6][7]

This reversible nature means that a single avibactam molecule can inhibit multiple β-lactamase enzymes.[6] The efficiency of inhibition is therefore determined by the rates of both the "on-rate" (acylation, k₂) and the "off-rate" (deacylation, koff).

Activity Against Class A β-Lactamases

Class A β-lactamases, including common enzymes like TEM-1 and CTX-M-15, as well as the critical Klebsiella pneumoniae carbapenemase (KPC), are primary targets for avibactam. Avibactam demonstrates potent inhibition against these enzymes, characterized by a high efficiency of acylation (k₂/Ki) and a slow deacylation rate, resulting in prolonged enzyme inhibition.[8][9]

| Enzyme | Organism of Origin | Type | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) | Reference(s) |

| TEM-1 | Escherichia coli | ESBL | - | 0.00075 | 170 | [6][9] |

| CTX-M-15 | Escherichia coli | ESBL | 1.0 x 10⁵ | 0.00029 | 5 | [6][8] |

| KPC-2 | Klebsiella pneumoniae | Carbapenemase | 2.16 x 10⁴ | 0.00014 | 29 | [8][10][11] |

Note: Kinetic parameters can vary based on experimental conditions.

Mutations within the active site of Class A enzymes can impact avibactam's efficacy. For instance, the D179Y substitution in KPC-2 has been shown to reduce the carbamylation rate by approximately 70,000-fold, leading to resistance to the ceftazidime-avibactam combination.[12] Similarly, an S130G substitution in KPC-2 can significantly impair inhibition by slowing the acylation step.[10][13]

Activity Against Class C β-Lactamases

Historically, Class C β-lactamases (AmpC) have been difficult to inhibit with traditional β-lactamase inhibitors like clavulanic acid.[2] Avibactam is notable for its potent activity against these enzymes, which are found in pathogens such as Pseudomonas aeruginosa and Enterobacter cloacae.[1][2][7] This represents a major therapeutic advantage, addressing a key mechanism of resistance to cephalosporins.[1][14]

| Enzyme | Organism of Origin | Type | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) | Reference(s) |

| AmpC | Pseudomonas aeruginosa | Cephalosporinase | 2.5 x 10³ | 0.0019 | - | [8] |

| P99 | Enterobacter cloacae | Cephalosporinase | 1.9 x 10³ | 0.000039 | 10 | [8][9] |

| DHA-1 | Klebsiella pneumoniae | Plasmidic AmpC | - | - | - | [15] |

| FOX-3 | Klebsiella pneumoniae | Plasmidic AmpC | - | - | - | [15] |

Note: Avibactam effectively restores ceftazidime susceptibility against strains producing various AmpC enzymes, including plasmid-mediated versions like DHA-1 and FOX-3.[15]

While generally effective, resistance can emerge through mutations. For example, the N346Y substitution in various AmpC enzymes can disrupt a key interaction with the avibactam sulfonate group, conferring resistance.[15]

Experimental Protocols

Enzyme Kinetics: Determination of Inhibition Parameters (k₂, Kᵢ, k_off)

This protocol outlines a typical spectrophotometric assay to determine the kinetic parameters of avibactam inhibition.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ceftazidime-Avibactam Resistance Mediated by the N346Y Substitution in Various AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis for Avibactam's Broad-Spectrum β-Lactamase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor that has significantly broadened the therapeutic options against multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) structure and novel mechanism of action confer a wider spectrum of activity compared to traditional β-lactam-based inhibitors. Avibactam effectively inhibits a wide array of serine β-lactamases, including Ambler class A, C, and some class D enzymes, which are prevalent mechanisms of resistance to β-lactam antibiotics.[1][2][3] This technical guide provides an in-depth exploration of the molecular underpinnings of avibactam's inhibitory activity, presenting key kinetic data, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.

Introduction to Avibactam

The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a significant threat to global health. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Avibactam, a synthetic non-β-lactam β-lactamase inhibitor, represents a major advancement in combating this threat.[4] Unlike its predecessors, such as clavulanic acid and tazobactam, avibactam possesses a distinct chemical scaffold—a diazabicyclooctane core—that enables a unique, reversible mechanism of inhibition.[3][5] This novel mechanism contributes to its broad spectrum of activity, which includes coverage against extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), AmpC cephalosporinases, and certain OXA-type carbapenemases.[6][7] Avibactam is currently used in combination with β-lactam antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam to restore their efficacy against resistant bacteria.[1][3]

Mechanism of Action: A Covalent and Reversible Inhibition

The inhibitory action of avibactam against serine β-lactamases proceeds through a multi-step, covalent, and notably, reversible mechanism.[3][8] This process can be broken down into two key phases: acylation and deacylation.

Acylation: Formation of a Stable Covalent Adduct

The inhibition process begins with the non-covalent binding of avibactam to the active site of the β-lactamase. Subsequently, the catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of avibactam's urea ring.[9] This results in the opening of the five-membered ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[5][9] This acylation step effectively inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.[7]

Deacylation: Regeneration of Active Avibactam

A key differentiator of avibactam's mechanism is the reversibility of the covalent bond.[3] The carbamoyl-enzyme complex can undergo deacylation, where the bond between avibactam and the serine residue is cleaved. Unlike the hydrolysis that occurs with β-lactam antibiotics and some inhibitors, the deacylation of the avibactam-enzyme complex primarily proceeds through a recyclization pathway.[8] This process regenerates the intact, active form of avibactam, which can then inhibit another β-lactamase molecule.[3][8] This recycling mechanism contributes to the sustained inhibitory effect of avibactam. The rate of deacylation varies significantly across different classes of β-lactamases, influencing the overall potency and duration of inhibition.[6]

Quantitative Analysis of Avibactam's Inhibitory Potency

The efficacy of avibactam against different β-lactamases can be quantitatively described by several kinetic parameters. The second-order rate constant for acylation (k₂/Kᵢ) reflects the efficiency of enzyme inactivation, while the first-order rate constant for deacylation (k_off) and the half-life (t½) of the covalent complex indicate the duration of inhibition.

Table 1: Kinetic Parameters of Avibactam Inhibition against Class A β-Lactamases

| Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | t½ (min) |

| CTX-M-15 | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 40 |

| KPC-2 | 2.1 x 10⁴ | 1.4 x 10⁻⁴ | 82 |

| TEM-1 | - | 7.5 x 10⁻⁴ | 16 |

Data sourced from Ehmann et al., 2013 and Ehmann et al., 2012.[6][8]

Table 2: Kinetic Parameters of Avibactam Inhibition against Class C β-Lactamases

| Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | t½ (min) |

| E. cloacae P99 AmpC | 5.1 x 10³ | 3.8 x 10⁻⁵ | 300 |

| P. aeruginosa PAO1 AmpC | 1.8 x 10³ | 1.9 x 10⁻³ | 6 |

| CMY-2 | 4.9 x 10⁴ | 3.7 x 10⁻⁴ | - |

Data sourced from Ehmann et al., 2013 and Barnes et al., 2019.[6][10]

Table 3: Kinetic Parameters of Avibactam Inhibition against Class D β-Lactamases

| Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | t½ (days) |

| OXA-10 | 1.1 x 10¹ | 1.5 x 10⁻⁶ | >5 |

| OXA-48 | 1.4 x 10³ | 1.1 x 10⁻⁵ | - |

| OXA-23 | 3.0 x 10² | - | - |

| OXA-24 | 5.1 x 10¹ | - | - |

| OXA-163 | 1.7 x 10³ | - | - |

| OXA-427 | 8.0 x 10² | - | - |

Data sourced from Ehmann et al., 2013 and Stojanoski et al., 2015.[6][11]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the interaction between avibactam and β-lactamases.

Enzyme Kinetics Assay

This protocol describes the determination of acylation and deacylation rates of avibactam against various β-lactamases using a spectrophotometric assay with the chromogenic substrate nitrocefin.

5.1.1 Materials

-

Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA-10, OXA-48)

-

Avibactam

-

Nitrocefin

-

Assay buffer: 100 mM sodium phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL BSA. For OXA enzymes, the buffer is additionally supplemented with 50 mM NaHCO₃.[6]

-

UV-visible spectrophotometer with temperature control

-

Stirred cuvettes

5.1.2 Acylation Rate (k₂/Kᵢ) Determination

-

Set the spectrophotometer to 37°C and the wavelength to 486 nm (for nitrocefin hydrolysis).

-

Prepare a solution of nitrocefin in the assay buffer.

-

In a stirred cuvette, add the nitrocefin solution and varying concentrations of avibactam.

-

Initiate the reaction by adding a specific concentration of the purified β-lactamase enzyme.[6]

-

Monitor the change in absorbance over time, representing the rate of nitrocefin hydrolysis.

-

The observed rate constant (k_obs) for the onset of inhibition at each avibactam concentration is determined by fitting the progress curves to an appropriate equation for slow-binding inhibition.

-

The second-order rate constant for acylation (k₂/Kᵢ) is determined from the slope of a linear plot of k_obs versus the concentration of avibactam.[8]

5.1.3 Deacylation Rate (k_off) Determination (Jump Dilution Method)

-

Incubate a concentrated solution of the β-lactamase with an excess of avibactam to allow for complete formation of the covalent acyl-enzyme complex.[6]

-

Rapidly dilute the acyl-enzyme complex by a large factor (e.g., >4000-fold) into a solution containing the reporter substrate nitrocefin.[6]

-

Immediately monitor the return of enzymatic activity by measuring the hydrolysis of nitrocefin over time.

-

The rate of return of activity corresponds to the deacylation rate constant (k_off), which is determined by fitting the data to a first-order equation.[8]

X-ray Crystallography

This protocol provides a general overview of the steps involved in determining the crystal structure of a β-lactamase in complex with avibactam.

5.2.1 Materials

-

Highly purified and concentrated β-lactamase

-

Avibactam

-

Crystallization screening kits and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

5.2.2 Protocol

-

Protein Expression and Purification: Express the target β-lactamase in a suitable host (e.g., E. coli) and purify to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of conditions (precipitants, buffers, salts).

-

Optimize initial crystal hits to obtain diffraction-quality crystals.

-

-

Soaking or Co-crystallization:

-

Soaking: Transfer pre-grown β-lactamase crystals into a solution containing a high concentration of avibactam for a defined period to allow the inhibitor to diffuse into the crystal and bind to the enzyme.[9]

-

Co-crystallization: Mix the purified β-lactamase with avibactam prior to setting up crystallization trials.

-

-

Cryo-protection and Data Collection:

-

Transfer the crystals into a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, scaling).

-

Solve the structure using molecular replacement with a known β-lactamase structure as a search model.

-

Build the model of the protein and the bound avibactam into the electron density maps.

-

Refine the structure to improve the fit to the experimental data and validate the final model.

-

Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the covalent modification of β-lactamases by avibactam and to study the stability of the acyl-enzyme complex.

5.3.1 Materials

-

Purified β-lactamase

-

Avibactam

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

Reagents for sample preparation (e.g., formic acid, acetonitrile)

5.3.2 Protocol

-

Acyl-Enzyme Complex Formation: Incubate the purified β-lactamase with an excess of avibactam to ensure complete acylation.

-

Sample Preparation:

-

Remove excess, unbound avibactam using a desalting column or ultrafiltration.

-

Prepare the sample for mass spectrometry by diluting it in an appropriate solvent (e.g., water/acetonitrile with formic acid).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample into the mass spectrometer.

-

Acquire mass spectra in the appropriate mass range to observe the intact protein.

-

The mass of the uninhibited enzyme is compared to the mass of the enzyme after incubation with avibactam. A mass increase corresponding to the molecular weight of avibactam confirms the formation of the covalent acyl-enzyme complex.

-

-

Stability Analysis: To assess the stability of the complex and investigate deacylation, the acyl-enzyme complex can be incubated over a time course, and samples can be analyzed by mass spectrometry at different time points to monitor the regeneration of the unmodified enzyme.[6]

Structural Basis for Broad-Spectrum Inhibition

High-resolution crystal structures of avibactam in complex with representatives from class A (CTX-M-15), class C (AmpC), and class D (OXA-10, OXA-48) β-lactamases have provided critical insights into its broad-spectrum activity.[4][9] A key finding is that avibactam adopts a conserved binding mode across these different enzyme classes. The sulfate group of avibactam is crucial for recognition and binding, forming key interactions within the active site. In class C enzymes, the sulfate group displaces a critical deacylating water molecule, contributing to the stability of the acyl-enzyme complex.[3] The carboxamide group also forms important hydrogen bonds with active site residues. The rigid conformation of the diazabicyclooctane core ensures a precise positioning of these functional groups for optimal interaction with the enzyme.

Mechanisms of Resistance

Despite the efficacy of avibactam, resistance has been reported. The primary mechanisms of resistance to ceftazidime-avibactam include:

-

Mutations in the β-lactamase: Amino acid substitutions in the β-lactamase, particularly in or near the active site, can reduce the binding affinity or acylation efficiency of avibactam. For example, mutations in the Ω-loop of KPC enzymes, such as the D179Y substitution, have been shown to confer resistance.[2]

-

Porin Loss: Reduced expression or mutations in outer membrane porins can limit the entry of avibactam and its partner β-lactam into the bacterial cell, thereby reducing their effective concentration at the target.

-

Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the antibiotic combination out of the cell, preventing it from reaching inhibitory concentrations.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for guiding the clinical use of avibactam-containing therapies.

Conclusion

Avibactam's unique chemical structure and reversible, covalent mechanism of action underpin its broad-spectrum inhibition of clinically important serine β-lactamases. Its ability to effectively inactivate enzymes from classes A, C, and D has revitalized the utility of established β-lactam antibiotics against multidrug-resistant Gram-negative pathogens. The quantitative kinetic and structural data presented in this guide provide a comprehensive understanding of the molecular basis for avibactam's activity. Continued research into its interactions with an expanding array of β-lactamase variants and a deeper understanding of emerging resistance mechanisms will be essential for preserving the long-term efficacy of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reclaiming the efficacy of β-lactam-β-lactamase inhibitor combinations: avibactam restores the susceptibility of CMY-2-producing Escherichia coli to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Preliminary Investigations into Avibactam's Safety and Toxicity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor developed to be co-administered with β-lactam antibiotics, such as ceftazidime. Its primary function is to inactivate a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some D enzymes, thereby restoring the efficacy of the partner antibiotic against resistant Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the preliminary safety and toxicity profile of avibactam, drawing from a range of nonclinical toxicology and clinical studies. The information is intended to support further research and development in the field of antibacterial therapies.

Preclinical Toxicology

A comprehensive battery of nonclinical studies was conducted to characterize the toxicological profile of avibactam. These studies were generally performed in accordance with international regulatory guidelines.

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. While specific median lethal dose (LD50) values for avibactam are not publicly available, regulatory documents indicate that in single-dose intravenous studies, avibactam demonstrated minimal toxicity. In both rats and mice, single intravenous administrations of doses up to 1000 mg/kg were associated with minimal adverse effects.[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in both rodents (rats) and non-rodents (dogs) to evaluate the potential for cumulative toxicity.

Table 1: Summary of Key Findings from Repeated-Dose Intravenous Toxicity Studies of Avibactam

| Species | Study Duration | No-Observed-Adverse-Effect Level (NOAEL) | Key Observations at Higher Doses |

| Rat | 4 weeks | Not explicitly defined | Reversible changes suggesting liver and kidney effects (e.g., increased serum cholesterol, proteinuria, increased organ weights) were observed at doses of 300 and 900 mg/kg/day.[3] Injection site damage was a notable finding in rats.[3] |

| Dog | 4 weeks | Not explicitly defined | The primary finding was injection site damage.[2] |

| Dog | 13 weeks | Not explicitly defined | The main observation was injection site damage.[2] |

When avibactam was administered in combination with ceftazidime (in a 4:1 ratio) in 4-week studies in rats and dogs, no new toxicities were observed, and there was no synergistic or additive increase in toxicity. The pharmacokinetic profiles of both drugs were unaffected by co-administration.[3]

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity studies was conducted to assess the mutagenic and clastogenic potential of avibactam. The results of these studies were uniformly negative.

Table 2: Summary of Genotoxicity Studies for Avibactam

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and/or Escherichia coli | With and Without | Negative[3] |

| In vitro Chromosomal Aberration Assay | Mammalian cells (e.g., Chinese Hamster Ovary) | With and Without | Negative[3] |

| Unscheduled DNA Synthesis (UDS) | Mammalian cells | Not Applicable | Negative[3] |

| In vivo Micronucleus Assay | Rat | Not Applicable | Negative[3] |

Carcinogenicity

Carcinogenicity studies with avibactam have not been conducted. This is considered acceptable by regulatory agencies for a drug intended for short-term use in treating acute infections.

Reproductive and Developmental Toxicity

Avibactam was evaluated in a series of studies in rats and rabbits to assess its potential effects on fertility and embryonic, fetal, and postnatal development.

Table 3: Summary of Reproductive and Developmental Toxicity Studies of Avibactam

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | No adverse effects on male or female fertility were observed at doses up to 1 g/kg/day.[3] However, a dose-related increase in pre- and post-implantation loss, leading to a reduction in mean litter size, was noted at doses of 0.5 g/kg and greater when administered to female rats for two weeks prior to mating.[3] |

| Embryo-Fetal Development | Rat | No evidence of embryofetal toxicity was observed at intravenous doses up to 1000 mg/kg/day.[3] Avibactam was not found to be teratogenic.[3] |

| Embryo-Fetal Development | Rabbit | Avibactam was not teratogenic in rabbits.[3] |

| Pre- and Postnatal Development | Rat | No adverse effects on pup growth and viability were observed at intravenous doses up to 825 mg/kg/day.[4] |

Safety Pharmacology

Safety pharmacology studies were conducted to investigate potential adverse effects of avibactam on vital organ systems, including the central nervous, cardiovascular, and respiratory systems. No safety signals were identified in these studies.[3]

Clinical Safety Profile

The clinical safety of avibactam, in combination with ceftazidime, has been evaluated in a robust program of Phase II and Phase III clinical trials.

Adverse Events

The overall incidence of adverse events (AEs) for ceftazidime-avibactam is comparable to that of comparator agents.

Table 4: Summary of Adverse Events from Pooled Phase II and III Clinical Trials in Adults

| Adverse Event Category | Ceftazidime-Avibactam ± Metronidazole (n=2024) | Comparator (n=2026) |

| Any Adverse Event | 49.2% | 47.6% |

| Most Common AEs (>3%) | Diarrhea, Nausea, Headache, Vomiting, Pyrexia | Diarrhea, Nausea, Headache, Vomiting, Pyrexia |

| Serious Adverse Events (SAEs) | 8.7% | 7.2% |

| Discontinuation due to AEs | 2.5% | 1.7% |

| AEs with Outcome of Death | 2.0% | 1.8% |

| Drug-Related AEs | 10.7% | 9.6% |

The safety profile of ceftazidime-avibactam is consistent with the established safety profile of ceftazidime alone, with no new safety concerns identified.[5][6] The safety findings are also consistent across different infection types.[5][6]

Experimental Protocols